LSD1 Inhibitory Potency and MAO Selectivity: OG-L002 vs. Tranylcypromine (TCP)
OG-L002 is a tranylcypromine derivative engineered for enhanced LSD1 selectivity. In cell-free assays, OG-L002 inhibits LSD1 with an IC50 of 0.02 μM [1]. While comparative IC50 data for TCP against LSD1 in the same assay format are not available in this dataset, the selectivity profile is quantified: OG-L002 exhibits 36-fold selectivity over MAO-B and 69-fold selectivity over MAO-A [2]. This contrasts with TCP, a non-selective MAO inhibitor used clinically, which lacks comparable LSD1 selectivity [3].
| Evidence Dimension | LSD1 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.02 μM |
| Comparator Or Baseline | Tranylcypromine (TCP): LSD1 IC50 not reported in same assay; known non-selective MAO inhibitor |
| Quantified Difference | 36-fold selectivity over MAO-B; 69-fold selectivity over MAO-A for OG-L002 |
| Conditions | Cell-free enzymatic assay |
Why This Matters
The high selectivity of OG-L002 minimizes off-target MAO inhibition, which is critical for experiments requiring specific LSD1 modulation without confounding MAO-related effects.
- [1] MedChemExpress. OG-L002 hydrochloride product page. Accessed 2026. View Source
- [2] AdooQ BioScience. OG-L002 product datasheet. Accessed 2026. View Source
- [3] IUPHAR/BPS Guide to Pharmacology. Tranylcypromine ligand page. Accessed 2026. View Source
